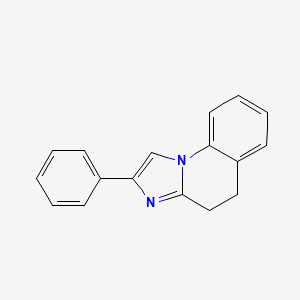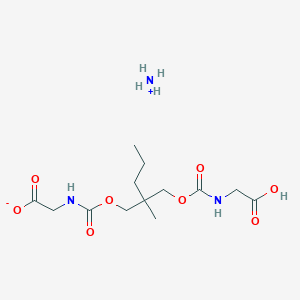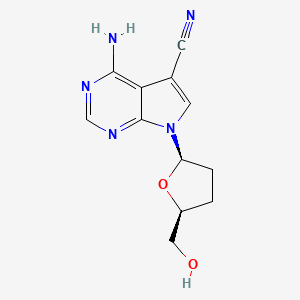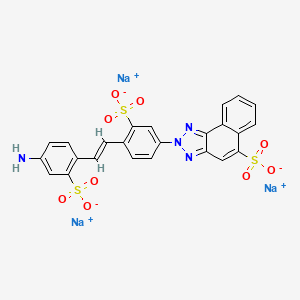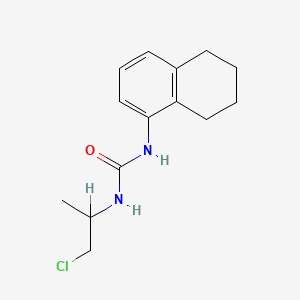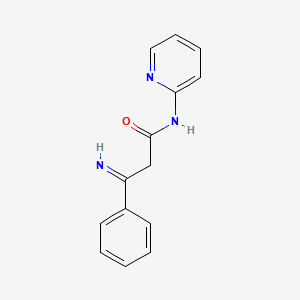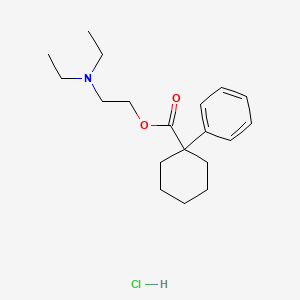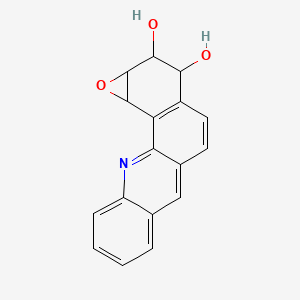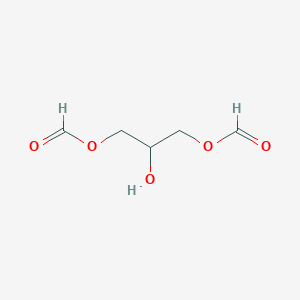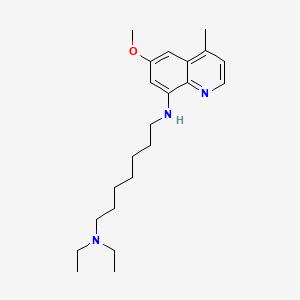
beta-D-Glucosamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a key component of glycosaminoglycans and proteoglycans, which are essential for the formation and maintenance of cartilage. This compound is widely used in the treatment of osteoarthritis and other joint-related conditions due to its potential to stimulate cartilage repair and reduce inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the exoskeletons of crustaceans such as crabs and shrimp. The hydrolysis process involves the use of strong acids like hydrochloric acid or sulfuric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the acid hydrolysis of chitin. The process involves treating chitin with concentrated hydrochloric acid, followed by neutralization and purification steps to obtain the final product. Enzymatic methods using chitinolytic enzymes such as chitosanase and beta-D-glucosaminidase are also employed for more eco-friendly production .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of glucosaminic acid.
Reduction: Reduction reactions can yield derivatives such as N-acetylglucosamine.
Substitution: Substitution reactions can produce various acetylated derivatives.
Applications De Recherche Scientifique
Beta-D-Glucosamine sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Investigated for its role in cellular signaling and metabolism.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Widely used in the treatment of osteoarthritis and other joint disorders.
- Explored for its potential in wound healing, bone regeneration, and antibacterial applications .
Industry:
- Utilized in the production of dietary supplements and functional foods.
- Applied in the formulation of cosmetics and personal care products .
Mécanisme D'action
Beta-D-Glucosamine sulfate exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and reducing inflammation. The compound also influences various signaling pathways, including the MAPK and JNK pathways, which play a role in cellular responses to stress and inflammation .
Comparaison Avec Des Composés Similaires
Glucosamine hydrochloride: Another form of glucosamine used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine with similar biological functions.
Chondroitin sulfate: Often used in combination with glucosamine for joint health.
Uniqueness: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to enhance its bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. Its ability to stimulate glycosaminoglycan synthesis and modulate inflammatory pathways makes it a valuable compound in the treatment of osteoarthritis and other related conditions .
Propriétés
Numéro CAS |
38904-98-2 |
|---|---|
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |
Clé InChI |
PRDZVHCOEWJPOB-QZABAPFNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



